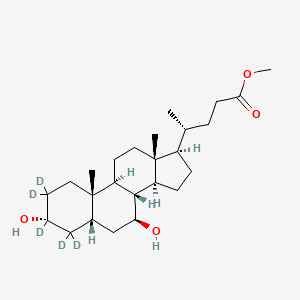

Ursodeoxycholic Acid-d5 Methyl Ester

Description

Biological Significance of Bile Acids in Vertebrate Physiology

Bile acids are steroid acids synthesized from cholesterol in the liver of vertebrates. nih.govnih.govmdpi.com They are crucial components of bile and play a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. nih.govmdpi.comyoutube.com Their amphipathic nature, possessing both a hydrophobic and a hydrophilic face, allows them to act as emulsifying agents, breaking down large fat globules into smaller micelles. This process significantly increases the surface area for enzymes like lipase (B570770) to act upon, facilitating efficient digestion. youtube.com

Beyond their role in digestion, bile acids function as complex signaling molecules that regulate their own synthesis and circulation, as well as lipid, glucose, and energy metabolism. nih.govmdpi.com They exert these effects by activating specific nuclear receptors, such as the farnesoid X receptor (FXR), and membrane-bound receptors like the Takeda G protein-coupled receptor 5 (TGR5). nih.govmdpi.com The composition of the bile acid pool is influenced by the metabolism of primary bile acids (synthesized in the liver, e.g., cholic acid and chenodeoxycholic acid) by gut microbiota into secondary bile acids (e.g., deoxycholic acid and lithocholic acid). nih.govnih.gov

Ursodeoxycholic acid (UDCA) is a secondary bile acid found in small amounts in human bile but is the primary bile acid in bears. nih.govdrugbank.com It is more hydrophilic and less cytotoxic than other bile acids, and it has been widely used in medicine for the treatment of certain liver diseases and for the dissolution of cholesterol gallstones. nih.govdrugbank.comresearchgate.net

Table 1: Major Bile Acids and Their Primary Functions

| Bile Acid Type | Examples | Key Functions |

| Primary | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Synthesized in the liver from cholesterol; facilitate fat emulsification and absorption. beilstein-journals.org |

| Secondary | Deoxycholic Acid (DCA), Lithocholic Acid (LCA), Ursodeoxycholic Acid (UDCA) | Formed in the colon by bacterial action on primary bile acids; involved in metabolic signaling. nih.govbeilstein-journals.org |

| Conjugated | Glycoursodeoxycholic acid (GUDCA), Tauroursodeoxycholic acid (TUDCA) | Conjugated in the liver with glycine (B1666218) or taurine (B1682933) to increase solubility; aid in bile flow. beilstein-journals.orgnih.gov |

Principles and Advantages of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules through biological systems. creative-proteomics.comwikipedia.org It involves replacing one or more atoms in a compound with their non-radioactive (stable) isotope. wikipedia.org Common stable isotopes used in biochemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comfiveable.me These labeled molecules are chemically and functionally almost identical to their unlabeled counterparts, allowing them to participate in metabolic pathways without altering the biological processes under investigation. creative-proteomics.comnih.gov

The primary advantage of using stable isotopes is their safety, as they are not radioactive. creative-proteomics.com The key to their utility lies in the mass difference between the labeled and unlabeled compound, which allows them to be distinguished and quantified using mass spectrometry (MS). wikipedia.orgnih.gov In quantitative analysis, a known amount of a stable isotope-labeled compound is added to a sample as an internal standard (IS). scioninstruments.comaptochem.com Because the IS has nearly identical physicochemical properties to the analyte (the substance being measured), it experiences the same variations during sample preparation, extraction, and analysis. scioninstruments.comaptochem.com This co-eluting property helps to correct for sample loss and for matrix effects—where other components in a complex sample, like plasma, can suppress or enhance the ionization of the analyte in the mass spectrometer. scioninstruments.comclearsynth.comtexilajournal.com This correction results in significantly higher accuracy and precision in quantitative measurements. clearsynth.comtexilajournal.com

Table 2: Advantages of Deuterated Standards in Analytical Research

| Feature | Advantage |

| Near-Identical Properties | Co-elutes with the unlabeled analyte, experiencing the same sample processing and ionization effects. aptochem.com |

| Distinct Mass | Easily distinguished from the unlabeled analyte by mass spectrometry, allowing for precise quantification. scioninstruments.com |

| Improved Accuracy | Corrects for variability in extraction recovery and matrix-induced ion suppression or enhancement. clearsynth.comtexilajournal.com |

| High Sensitivity | Enables robust and reliable quantification even at low concentrations in complex biological matrices. scioninstruments.comtexilajournal.com |

| Non-Radioactive | Safer to handle and does not require specialized facilities for radioactive materials. creative-proteomics.com |

Strategic Positioning of Ursodeoxycholic Acid Methyl Ester-d5 as a Core Research Compound

Ursodeoxycholic Acid Methyl Ester-d5 is a deuterated form of the methyl ester derivative of UDCA. medchemexpress.com Its strategic importance lies in its application as an internal standard for the highly accurate quantification of UDCA and its metabolites in biological samples, a critical task in pharmacokinetic and clinical studies. nih.govdovepress.com

The compound incorporates five deuterium atoms ("-d5"), which increases its molecular weight sufficiently to create a distinct mass-to-charge ratio (m/z) signal in a mass spectrometer, preventing interference with the natural isotopic distribution of the unlabeled UDCA. aptochem.commedchemexpress.com The methyl ester form is a common synthetic intermediate, often used during the purification of UDCA. google.comgoogle.com

In a typical research application, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a known quantity of Ursodeoxycholic Acid Methyl Ester-d5 is spiked into a plasma or tissue sample. nih.govdovepress.com During analysis, it behaves identically to the endogenous or administered UDCA. By comparing the signal intensity of the deuterated standard to that of the unlabeled analyte, researchers can precisely calculate the concentration of UDCA in the original sample. scioninstruments.comclearsynth.com This methodology has been successfully applied to pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of UDCA. nih.gov The use of such a standard is essential for generating the robust and reliable data required for drug development and regulatory approval. aquigenbio.com

Table 3: Physicochemical Properties of Ursodeoxycholic Acid Methyl Ester-d5

| Property | Value | Source(s) |

| Chemical Name | methyl (R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,3,4,4-d5)pentanoate | aquigenbio.com |

| CAS Number | 93701-19-0 | aquigenbio.comscbt.compharmaffiliates.com |

| Molecular Formula | C₂₅H₃₇D₅O₄ | aquigenbio.comscbt.com |

| Molecular Weight | 411.63 g/mol | medchemexpress.comscbt.com |

| Unlabeled CAS | 10538-55-3 | medchemexpress.comlgcstandards.com |

Table 4: Research Applications of Ursodeoxycholic Acid Methyl Ester-d5

| Application Area | Description |

| Pharmacokinetic Studies | Used as an internal standard to quantify UDCA concentrations in plasma over time, determining absorption and elimination rates. nih.gov |

| Metabolite Quantification | Enables the simultaneous measurement of UDCA and its major metabolites (GUDCA, TUDCA) in biological matrices. nih.govdovepress.com |

| Bioequivalence Studies | Serves as a critical tool in studies comparing the bioavailability of different formulations of UDCA. dovepress.com |

| Analytical Method Validation | Essential for developing and validating robust and accurate LC-MS/MS methods for regulatory submission. aquigenbio.com |

| Metabolic Flux Analysis | Can be used in tracer experiments to investigate the pathways of bile acid metabolism and interconversion. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IMKCYHQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662226 | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93701-19-0 | |

| Record name | Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ursodeoxycholic Acid Methyl Ester D5 and Analogues

Deuteration Approaches for Site-Specific Isotopic Enrichment

The introduction of deuterium (B1214612) atoms at specific locations within the Ursodeoxycholic Acid (UDCA) structure provides a powerful tool for analytical and metabolic research. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which can enhance the pharmacokinetic profile of a drug. google.com Deuterated bile acids like UDCA and its derivatives can be synthesized with one or more deuterium atoms at various positions on the steroid nucleus and the side chain. google.com

The most common approach for preparing deuterated UDCA involves the chemical modification of a suitable precursor. Precursors such as cholic acid (CA) or chenodeoxycholic acid (CDCA) are often used due to their availability. d-nb.infofrontiersin.org The synthesis of UDCA from these precursors requires multiple steps, including oxidation, reduction, and epimerization, which present opportunities for the site-specific introduction of deuterium. d-nb.infofrontiersin.org

For example, the reduction of a ketone intermediate is a key step in many UDCA syntheses. The epimerization of the 7-OH group, a defining feature of UDCA, is often achieved by oxidizing the 7α-hydroxyl of CDCA to a ketone (7-ketolithocholic acid) and then stereoselectively reducing it to the 7β-hydroxyl. frontiersin.org By employing a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), deuterium can be specifically incorporated at the C-7 position. Similarly, other positions on the steroid core can be deuterated by reducing corresponding enones or ketones formed during the synthetic sequence.

While deuteration is typically achieved at the precursor stage, it is also conceptually possible to incorporate deuterium during the final esterification step, particularly for labeling the methyl ester group. To synthesize Ursodeoxycholic Acid Methyl Ester-d3, one would use deuterated methanol (B129727) (CD₃OD) in the presence of an acid catalyst. To achieve a d5-labeled compound, two additional deuterium atoms must be incorporated into the UDCA backbone through methods described in the previous section. For instance, a precursor already containing two deuterium atoms at stable positions could be esterified using CD₃OD.

Esterification Techniques for Ursodeoxycholic Acid Methyl Ester Formation

The conversion of the carboxylic acid group of UDCA to a methyl ester is a fundamental step in the synthesis of the target compound and is also frequently used as a protecting group strategy during the synthesis of UDCA itself from precursors like cholic acid. d-nb.infobeilstein-journals.org

Acid-catalyzed esterification, also known as Fischer esterification, is a direct and widely used method for converting carboxylic acids to esters. In the context of UDCA, this involves reacting the bile acid with methanol in the presence of a strong acid catalyst. google.com This reaction is often employed to protect the carboxylic acid group of cholic acid before performing modifications on the steroid nucleus, such as oxidation and reduction, and proceeds with a quantitative yield. d-nb.infobeilstein-journals.org

A common protocol involves dissolving the bile acid in methanol and adding a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com The mixture is then typically heated to reflux to drive the reaction to completion. google.com

Table 1: Example of Acid-Catalyzed Esterification of Cholic Acid

| Parameter | Details |

| Starting Material | Cholic Acid |

| Reagents | Methyl Alcohol, Hydrochloric Acid (37%) |

| Reaction | Esterification |

| Product | Methyl Cholate Intermediate |

This table summarizes a typical acid-catalyzed esterification step as part of a larger synthetic process for UDCA. google.com

An alternative strategy for the synthesis and purification of UDCA methyl ester involves the use of an imidazole salt intermediate. google.comgoogle.com This method can be particularly useful for purifying crude UDCA, which may contain impurities like chenodeoxycholic acid. google.com The process involves treating the crude UDCA with imidazole to form the ursodeoxycholic acid imidazole salt, which can be isolated via crystallization. google.com

This purified salt is then subjected to an esterification reaction. The process involves acidification of the imidazole salt, for example with phosphoric acid, followed by esterification with methanol in the presence of an acid catalyst like hydrochloric acid, to yield the ursodeoxycholic acid methyl ester. google.comgoogle.com

Table 2: Two-Step Esterification via Imidazole Salt

| Step | Description | Reagents | Intermediate/Product |

| 1 | Salt Formation & Purification | Crude Ursodeoxycholic Acid, Imidazole | Ursodeoxycholic Acid Imidazole Salt |

| 2 | Esterification | Imidazole Salt, Phosphoric Acid, Methanol, Hydrochloric Acid | Ursodeoxycholic Acid Methyl Ester |

This table outlines the key stages of the imidazole salt-mediated esterification process. google.comgoogle.com

Advanced Synthetic Strategies for Novel Ursodeoxycholic Acid Derivatives and Analogues

Modern synthetic chemistry has expanded the toolbox for creating UDCA and its derivatives, moving beyond traditional chemical routes to include more sustainable and efficient chemoenzymatic and biosynthetic methods. alfa-chemistry.com These advanced strategies allow for the creation of novel analogues with potentially enhanced therapeutic properties.

Enzymatic and chemoenzymatic strategies are also gaining prominence. These methods leverage the high selectivity of enzymes to perform specific transformations on the bile acid scaffold, often under mild reaction conditions and without the need for extensive protecting group chemistry. alfa-chemistry.comnih.gov For instance, lipases have been used to catalyze the esterification of UDCA with other molecules to create novel prodrugs. nih.gov An example is the lipase-catalyzed reaction between UDCA and glycerol to produce UDCA-monoglyceride, a derivative with an enhanced hydrophilic profile. nih.gov Similarly, enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) are key to the biosynthesis of UDCA from CDCA. frontiersin.orgfrontiersin.org

Table 3: Comparison of Advanced Synthetic Strategies for UDCA and Derivatives

| Strategy | Starting Material | Key Transformation(s) | Product(s) |

| Plant-Derived Synthesis | Bisnoralcohol (BA) | Horner–Wadsworth–Emmons reaction, one-pot reduction/hydrolysis | Ursodeoxycholic Acid |

| Enzymatic Esterification | Ursodeoxycholic Acid, Glycerol | Lipase-catalyzed esterification | UDCA-Monoglyceride |

| Chemoenzymatic Synthesis | Chenodeoxycholic Acid (CDCA) | Oxidation by 7α-HSDH, Reduction by 7β-HSDH | Ursodeoxycholic Acid |

| Enzymatic Acylation | Ursodeoxycholic Acid, Methyl Acetoacetate | Lipase-catalyzed transesterification | 3α-acetoacetoxy UDCA |

This table provides an overview of various modern approaches to synthesizing UDCA and its novel analogues. frontiersin.orgnih.govnih.govmdpi.com

Advanced Analytical Methodologies Utilizing Ursodeoxycholic Acid Methyl Ester D5

Application as a Stable Isotope Labeled Internal Standard in Mass Spectrometry

The "gold standard" for quantitative analysis in mass spectrometry (MS), especially in complex biological matrices, is the use of a stable isotope-labeled (SIL) internal standard. nih.gov Ursodeoxycholic Acid Methyl Ester-d5 fits this role perfectly for the analysis of its non-labeled counterpart and other structurally similar bile acids. nih.gov The SIL internal standard is added to a sample at a known concentration at the beginning of the workflow. nih.gov Because the SIL standard has the same physicochemical properties as the analyte, it experiences the same extraction inefficiencies, and crucially, the same degree of ion suppression or enhancement (matrix effects) during MS analysis. researchgate.net Quantification is therefore based on the ratio of the signal from the analyte to the signal from the SIL internal standard, which corrects for these variations and leads to highly accurate results. researchgate.net

In the field of metabolomics, which seeks to measure the complete set of small-molecule metabolites in a biological system, accurate quantification is essential. isotope.com Ursodeoxycholic Acid Methyl Ester-d5 is utilized in both targeted and untargeted bile acid profiling studies. nih.gov

Targeted Metabolomics: In targeted analyses, researchers quantify a specific, predefined list of bile acids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are developed to achieve high sensitivity and specificity for these compounds. nih.gov Using a SIL standard like Ursodeoxycholic Acid Methyl Ester-d5, or a panel of deuterated bile acids, allows for the absolute quantification of individual bile acid species in samples such as serum, plasma, or feces. nih.govnih.gov This approach is crucial for studying disruptions in bile acid circulation and metabolism associated with various diseases. mdpi.com

Untargeted Metabolomics: In untargeted studies, the goal is to measure as many metabolites as possible to identify global changes in response to a stimulus or disease state. While absolute quantification is more challenging, SIL internal standards are still vital for quality control, assessing data reproducibility, and enabling relative quantification to compare metabolite levels across different sample groups. mdpi.com The inclusion of representative standards from different chemical classes, including bile acids, helps to normalize the data and identify significant metabolic shifts.

Matrix effects are a major challenge in LC-MS based bioanalysis, particularly when analyzing samples like plasma or serum. nih.govmyadlm.org These effects, caused by co-eluting compounds from the sample matrix, can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and causing inaccurate quantification. nih.gov

The most effective strategy to combat this is the use of a co-eluting SIL internal standard. researchgate.net The underlying principle is that the SIL standard, due to its identical chemical structure and properties, will be affected by the matrix in the exact same way as the analyte. nih.gov By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, or cancelled out. researchgate.net This "internal standard normalized matrix effect" is a key validation parameter in modern bioanalytical methods. nih.govresearchgate.net While highly effective, it is crucial that the SIL standard co-elutes precisely with the analyte, as even slight differences in retention time can lead to differential matrix effects and compromise accuracy. myadlm.org

While primarily used in metabolomics for bile acid analysis, the principles of using SIL standards are fundamental to quantitative proteomics as well. In proteomics, researchers often use stable isotope labeling techniques to quantify differences in protein abundance between samples. Ursodeoxycholic Acid Methyl Ester-d5 is listed as a specialty chemical for proteomics research, indicating its role as an internal standard in workflows that may bridge metabolomics and proteomics. scbt.com The use of SIL standards allows for precise and reproducible quantification, which is essential for identifying protein biomarkers and understanding cellular pathways.

Chromatographic Separation Techniques for Ursodeoxycholic Acid Methyl Ester-d5 and Metabolites

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of bile acids, which are often a complex mixture of structurally similar isomers. nih.govshimadzu.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for this purpose.

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for analyzing bile acids and their metabolites in biological fluids. nih.govnih.gov Reversed-phase chromatography is the most common separation mode.

Method development and validation involves optimizing several parameters to achieve adequate separation (resolution), sensitivity, and accuracy. nih.govtandfonline.com A typical validated method for ursodeoxycholic acid and its metabolites would involve liquid-liquid extraction or protein precipitation to prepare the sample, followed by analysis using a C18 column. nih.gov The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) acetate, to control pH and improve ionization. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Bile Acid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18, 5 µm particle size | nih.govtandfonline.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., Ammonium Acetate) | nih.govtandfonline.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) operating in negative ion mode | nih.gov |

| Validation | Assessed for linearity, accuracy, precision, selectivity, and matrix effect | nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis, often used when high-resolution separation of isomers is required. shimadzu.comweqas.com A significant drawback of GC is that bile acids are not naturally volatile and cannot be analyzed directly. restek.com Therefore, a chemical derivatization step is mandatory to increase their volatility. shimadzu.com

This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to a methyl ester. In the case of Ursodeoxycholic Acid Methyl Ester-d5, this step is already accomplished. weqas.comsynthinkchemicals.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comshimadzu.com

Once derivatized, the sample is injected into the GC-MS. Isotope Dilution GC-MS is considered a high-accuracy reference method for the quantification of specific bile acids. weqas.com

Table 2: Typical GC-MS Analysis Steps for Bile Acids

| Step | Description | Source(s) |

|---|---|---|

| Sample Prep | Extraction of bile acids from biological matrix. | weqas.com |

| Derivatization | Methylation of carboxyl group, followed by trimethylsilylation of hydroxyl groups. | shimadzu.comrestek.comshimadzu.com |

| GC Column | Typically a non-polar or medium-polarity column (e.g., Rxi-5ms). | restek.com |

| Detection | Mass Spectrometry, often in Selected Ion Monitoring (SIM) mode for quantification. | shimadzu.com |

| Internal Standard | A deuterated bile acid, such as Cholic acid-d5 or Ursodeoxycholic Acid-d5, is used. | shimadzu.comscbt.com |

High-Resolution and Tandem Mass Spectrometry for Structural Elucidation and Isomer Differentiation

The combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provides a powerful platform for the detailed analysis of complex biological mixtures. In the context of bile acid analysis, these techniques are essential for achieving the specificity required for both accurate quantification and confident structural identification. The use of a stable isotope-labeled internal standard like Ursodeoxycholic Acid Methyl Ester-d5 is fundamental to the reliability of these advanced methods. researchgate.net

High-resolution mass spectrometry is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an ion's elemental formula, a critical step in identifying unknown compounds and confirming the identity of known ones.

In practice, even the most stable HRMS instruments can experience minor mass calibration drift during an analytical run. The inclusion of Ursodeoxycholic Acid Methyl Ester-d5 as an internal standard provides a constant reference point within the sample. Because its elemental composition and exact mass are known, any deviation observed in its measured mass can be used to correct the masses of all other ions measured in the same scan, including the target analyte, Ursodeoxycholic Acid Methyl Ester. This continuous internal calibration ensures the highest possible mass accuracy throughout the analysis, which is crucial for differentiating between molecules with very similar masses and for the confident assignment of elemental compositions to unknown metabolites.

Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This process creates a characteristic fragmentation pattern, or "fingerprint," for the molecule. Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique used for quantification where a specific precursor ion is selected and one of its specific product ions is monitored. nih.govresearchgate.net This is a highly sensitive and selective method for quantifying known compounds in a complex matrix. nih.gov

Parallel Reaction Monitoring (pMRM) is an advanced scan mode performed on high-resolution Orbitrap mass spectrometers. Instead of monitoring a single product ion, pMRM monitors all product ions resulting from the fragmentation of a selected precursor ion, all at high resolution and high mass accuracy. This provides not only quantification but also confident confirmation of the analyte's identity.

When analyzing bile acids, Ursodeoxycholic Acid Methyl Ester-d5 serves as the ideal internal standard for these targeted methods. It co-elutes with the unlabeled analyte but is selected at a different precursor m/z due to the mass difference from its five deuterium (B1214612) atoms. A specific set of MRM or pMRM transitions can be established for both the labeled standard and the unlabeled analyte. nih.gov This allows for highly accurate quantification, as the ratio of the analyte's signal to the standard's signal is used for concentration determination, correcting for variations in sample preparation and instrument response. This approach has been successfully used with other deuterated bile acids, such as UDCA-d4, to detect and characterize trace metabolites. nih.gov

| Compound | Precursor Ion [M-H]- (m/z) | Product Ion (m/z) | Scan Type | Notes |

|---|---|---|---|---|

| Ursodeoxycholic Acid Methyl Ester | 405.31 | 405.31 | MRM | Pseudo-MRM transition, common for unconjugated steroids with limited fragmentation. nih.gov |

| Ursodeoxycholic Acid Methyl Ester-d5 | 410.34 | 410.34 | MRM | Pseudo-MRM for the internal standard, shifted by +5 Da. |

| Hypothetical Hydroxylated Metabolite | 421.30 | 403.29 | pMRM | Transition represents a loss of H2O from the hydroxylated metabolite. |

| Hypothetical Hydroxylated Metabolite-d5 | 426.33 | 408.32 | pMRM | Corresponding transition for the labeled standard, also showing a neutral loss of H2O. |

A significant challenge in bile acid analysis is the existence of numerous isomers—molecules with the same elemental formula and thus the same exact mass, but different three-dimensional structures. For example, ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) are isomers that cannot be distinguished by mass spectrometry alone. nih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation. In an IMS drift tube, compact ions travel faster than more extended ions of the same mass and charge, as they experience fewer collisions with the drift gas. nih.govclemson.edu This separation is characterized by the ion's Collision Cross-Section (CCS), a value that reflects its three-dimensional shape. nih.gov

By measuring the CCS values of bile acids, it is possible to differentiate between isomers that are inseparable by chromatography and mass spectrometry. nih.govnih.gov Advanced IMS platforms like Structures for Lossless Ion Manipulations (SLIM) offer very high resolution, enabling the separation of even closely related isomers. acs.orgpnnl.gov In such analyses, Ursodeoxycholic Acid Methyl Ester-d5 would be used as an internal standard to assist in the confident identification and quantification of its corresponding analyte peak after separation by both liquid chromatography and ion mobility. The use of deuterated standards in IMS studies of bile acids is an established practice for improving analytical confidence. nih.gov

| Bile Acid Isomer Group | Compound | m/z [M-H]- | Experimental CCS (Å2) |

|---|---|---|---|

| Dihydroxy Bile Acids | Chenodeoxycholic acid (CDCA) | 391.285 | 191.5 |

| Ursodeoxycholic acid (UDCA) | 391.285 | 193.2 | |

| Glycine-Conjugated Dihydroxy Bile Acids | Glycochenodeoxycholic acid (GCDCA) | 448.312 | 202.4 |

| Glycoursodeoxycholic acid (GUDCA) | 448.312 | 203.8 | |

| Glycodeoxycholic acid (GDCA) | 448.312 | 201.9 |

Note: CCS values are representative examples derived from scientific literature and serve to illustrate the separation principle. Actual values can vary slightly based on instrument and experimental conditions. nih.gov

Investigating Metabolic Pathways and Fluxes with Ursodeoxycholic Acid Methyl Ester D5

Tracing Bile Acid Biosynthesis and Enterohepatic Circulation Dynamics

The use of stable isotope-labeled compounds like Ursodeoxycholic Acid Methyl Ester-d5 is central to understanding the intricate dynamics of bile acid metabolism. imrpress.com The enterohepatic circulation is a continuous process where bile acids are synthesized in the liver, secreted into the bile, stored in the gallbladder, released into the small intestine to aid digestion, and then reabsorbed and returned to the liver. wikipedia.orgjci.org By introducing a labeled bile acid, researchers can employ isotope dilution techniques to measure the pool size, synthesis rates, and turnover of bile acids in the body. imrpress.comphysiology.org

Bile acids are classified as either primary or secondary. Primary bile acids, such as cholic acid and chenodeoxycholic acid (CDCA), are synthesized from cholesterol directly within the liver's hepatocytes. wikipedia.orgresearchgate.netnih.gov When these primary bile acids enter the intestine, they are modified by gut bacteria into secondary bile acids, including deoxycholic acid and lithocholic acid (LCA). researchgate.netnih.govresearchgate.net UDCA is considered a primary bile acid in some species like mice and bears, but in humans, it is largely a secondary bile acid formed from the bacterial epimerization of CDCA. nih.govnih.gov

The administration of a deuterated tracer like Ursodeoxycholic Acid Methyl Ester-d5 allows scientists to precisely follow these transformation pathways. For instance, studies using carbon-13 labeled UDCA have definitively shown its conversion to its epimer, iso-ursodeoxycholic acid (isoUDCA), in humans, establishing a clear product-precursor relationship. nih.gov The deuterium (B1214612) label serves as a flag, enabling researchers to distinguish the administered tracer and its specific bacterial metabolites from the body's endogenous bile acid pool, thereby clarifying the roles of different microbial species in bile acid transformation. nih.govnih.gov

The enterohepatic circulation relies on a series of efficient transport mechanisms to shuttle bile acids between the liver and intestine. nih.gov After aiding in fat digestion, approximately 95% of bile acids are reabsorbed in the ileum and transported back to the liver via the portal vein. wikipedia.org In the liver, hepatocytes efficiently extract these returning bile acids from the blood for re-secretion. wikipedia.org

Using a labeled compound such as Ursodeoxycholic Acid Methyl Ester-d5 provides a powerful method to quantify the kinetics of these transport processes. nih.gov A systems model can be developed to describe the metabolism and disposition of UDCA and its conjugates, tracking their movement through various anatomical compartments like the liver, gallbladder, jejunum, and ileum. jci.orgnih.gov Such models help in understanding how bile acids are absorbed, distributed, and cleared, and can simulate the effects of disease or drug interactions on the transport pathways. jci.orgnih.gov The deuterium label ensures that the measurements reflect the fate of the administered dose, separate from the body's own bile acids.

In Vitro and Ex Vivo Metabolic Transformation Studies of Ursodeoxycholic Acid

To understand the detailed biochemical transformations of UDCA, researchers utilize in vitro and ex vivo systems, such as incubations with liver microsomes (which are rich in metabolic enzymes) or with intestinal flora. nih.govmdpi.com In these controlled environments, the metabolic fate of UDCA can be meticulously mapped. Studies have employed deuterated UDCA (such as UDCA-d4) to validate the identity of the resulting metabolites, confirming that they originate from the administered compound. nih.gov A comprehensive analysis identified a total of 20 metabolites, encompassing both Phase I and Phase II biotransformations. nih.gov

Phase I metabolism typically involves introducing or exposing functional groups on a molecule through reactions like oxidation, reduction, or hydrolysis. nih.gov For UDCA, the dominant Phase I pathways are hydroxylation, oxidation, and epimerization. nih.govresearchgate.net Oxidation of the hydroxyl groups at the C3 and C7 positions produces ketone-containing metabolites. nih.gov Epimerization involves a change in the spatial orientation of these hydroxyl groups, for instance, converting the 7β-hydroxyl of UDCA to a 7α-hydroxyl, or the 3α-hydroxyl to a 3β-hydroxyl. nih.govnih.gov Studies have identified isoUDCA, the 3β-epimer of UDCA, as a metabolite in humans, with 3-oxo-7β-hydroxy-5β-cholan-24-oic acid being a putative intermediate. nih.gov

Table 1: Identified Phase I Metabolites of UDCA in an In Vitro Sequential Metabolism Study

| Metabolite ID | Proposed Structure/Metabolic Reaction |

|---|---|

| M1 | C3-OH oxidation (7β-hydroxy-3-oxo-5β-cholan-24-oic acid) |

| M2 | C7-OH oxidation (7-ketolithocholic acid) |

| M3 | Epimerization at C7-OH |

| M4 | Oxidation of M7 |

| M5 | Oxidation of M8 |

| M6 | Epimerization of M7 at C3-OH |

| M7 | Hydroxylation of UDCA |

| M8 | Hydroxylation of UDCA |

Data sourced from an in vitro study using liver microsomes. nih.gov

Phase II metabolism involves conjugation, where the parent drug or its Phase I metabolite is coupled with an endogenous substance to increase its water solubility and facilitate excretion. nih.govnottingham.ac.uk For UDCA, the primary Phase II reactions are sulfation and glucuronidation. nih.govresearchgate.net In these processes, sulfate (B86663) or glucuronic acid groups are attached to the hydroxyl groups of UDCA or its Phase I metabolites. youtube.com Research has identified multiple sulfated and nine different glucuronidated metabolites of UDCA and its derivatives, demonstrating the extensive nature of its Phase II metabolism. nih.gov For example, UDCA itself can be conjugated to form UDCA 3-sulfate, as well as various glucuronides. nih.govnih.gov

Table 2: Identified Phase II Conjugates of UDCA and its Metabolites

| Metabolite ID | Conjugation Pathway | Precursor Molecule |

|---|---|---|

| M9, M10 | Glucuronidation | M1 (oxidized UDCA) |

| M11 | Glucuronidation | M2 (7-ketolithocholic acid) |

| M12, M13 | Glucuronidation | UDCA |

| M14, M16 | Glucuronidation | M7 (hydroxylated UDCA) |

| M15 | Glucuronidation | M8 (hydroxylated UDCA) |

| M17 | Glucuronidation | M6 (epimerized UDCA) |

| M18 | Sulfation | M1 (oxidized UDCA) |

| M19 | Sulfation | UDCA |

| M20 | Sulfation | UDCA |

Data sourced from an in vitro study using liver microsomes. nih.gov

Application in Deuterium Metabolic Imaging (DMI) for In Vivo Metabolic Flux Analysis

Deuterium Metabolic Imaging (DMI) is an innovative and non-invasive magnetic resonance (MR)-based method used to map metabolic pathways in three dimensions within a living organism. yale.edunih.gov The technique involves administering a non-radioactive, deuterium-labeled substrate and then using 2H MR spectroscopic imaging to detect both the original substrate and its downstream metabolic products. yale.edunottingham.ac.uk This allows for the dynamic visualization and quantification of metabolic fluxes, offering insights beyond what is possible with techniques like FDG-PET, which primarily show substrate uptake. nih.gov

The application of DMI with a compound like Ursodeoxycholic Acid Methyl Ester-d5 holds significant potential for studying liver metabolism in vivo. nih.gov Following administration, it would be possible to track the uptake of the deuterated UDCA into the liver and spatially map its conversion into the various Phase I and Phase II metabolites detailed in laboratory studies. nih.govnih.gov This could provide unprecedented, real-time information on the regional metabolic activity within the liver, potentially revealing differences between healthy and diseased tissue or monitoring the biochemical response to therapeutic interventions. The ability to trace substrate flux through the key metabolic pathways of hydroxylation, oxidation, and conjugation would underscore the methodological power of DMI for imaging hepatobiliary processes in the body. nih.gov

Studies on Cholesterol Catabolism and Sterol Metabolism Using Deuterated Tracers

The use of stable isotope tracers, such as deuterated compounds, has revolutionized the in vivo study of lipid and cholesterol metabolism. nih.govmdpi.com These tracers are considered a gold-standard method, allowing for the safe and repeated measurement of metabolic fluxes in various populations, including sensitive groups like children and pregnant women. The principle behind this technique is the administration of a labeled compound and the subsequent analysis of its appearance and the appearance of its labeled metabolites in biological samples like plasma and urine. This approach provides dynamic information about metabolic pathways that static measurements of concentrations alone cannot offer.

In the context of cholesterol and sterol metabolism, deuterated tracers have been instrumental in elucidating the complex processes of cholesterol synthesis, absorption, and catabolism into bile acids. mdpi.comnih.gov Studies have utilized deuterated water (D2O) to measure cholesterol and fatty acid synthesis, while labeled cholesterol analogues are used to track absorption and transport. nih.gov

Specifically, the investigation of bile acid metabolism has greatly benefited from the use of deuterated tracers. For instance, studies have employed deuterated forms of primary bile acids like cholic acid and chenodeoxycholic acid to determine their pool sizes, synthesis rates, and turnover. nih.govdovepress.com These studies often involve the oral administration of the labeled bile acid, followed by collection of blood and bile samples over several days. The enrichment of the isotope in these samples is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdovepress.com

While specific in-vivo research detailing the use of Ursodeoxycholic Acid Methyl Ester-d5 is not extensively published, the methodology for its use would follow these established principles. The methyl ester form is often used in research as a precursor for easier handling and administration, with the expectation that it is rapidly hydrolyzed in vivo to the active UDCA form. The d5-labeling provides a distinct mass shift that allows it to be differentiated from the endogenous pool of UDCA.

Research on the non-deuterated form of UDCA has shown that its administration can significantly alter the composition of the bile acid pool and impact cholesterol metabolism. Studies have demonstrated that UDCA treatment does not typically inhibit the primary enzyme for cholesterol synthesis (HMG-CoA reductase) but can lead to an increase in bile acid synthesis over time. nih.govmdpi.com Furthermore, UDCA has been shown to decrease the intestinal absorption of cholesterol. nih.gov

A study investigating the metabolism of UDCA in vitro using UDCA-d4, a closely related deuterated analog, successfully identified several metabolites. nih.gov This in vitro work confirmed the formation of various hydroxylated and conjugated products. The use of the deuterated tracer was crucial for distinguishing the administered UDCA and its metabolites from the endogenous bile acids present in the system. nih.gov The mass spectrometry data from this study provided a clear pathway for the biotransformation of UDCA.

Another methodological study detailed the simultaneous quantification of UDCA and its major metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), in human plasma using their respective deuterated internal standards, including UDCA-d4. dovepress.com This highlights the established analytical techniques available for tracking deuterated bile acids in biological fluids.

The table below illustrates the types of data that would be generated from a hypothetical in vivo study using Ursodeoxycholic Acid Methyl Ester-d5 to trace cholesterol catabolism. The data would allow researchers to calculate key metabolic parameters.

Hypothetical In Vivo Metabolic Parameters Following Ursodeoxycholic Acid Methyl Ester-d5 Administration

| Metabolic Parameter | Description | Expected Measurement Unit | Hypothetical Finding with UDCA-d5 Tracer |

|---|---|---|---|

| Tracer Enrichment in Plasma | Peak concentration of UDCA-d5 in the bloodstream after administration. | ng/mL | Time-dependent increase and subsequent decline. |

| Metabolite Identification | Identification of deuterated metabolites (e.g., GUDCA-d5, TUDCA-d5) in plasma and urine. | Qualitative (Present/Absent) | Presence of major glycine (B1666218) and taurine (B1682933) conjugates. |

| Fractional Catabolic Rate (FCR) | The fraction of the plasma pool of the tracer that is irreversibly removed per unit of time. | pools/day | Quantification of the rate of UDCA-d5 clearance. |

| Production Rate (PR) | The rate at which the tracer enters the circulation. | mg/kg/day | Reflects the absorption and first-pass metabolism. |

| Impact on Endogenous Bile Acid Pool | Changes in the concentrations of non-deuterated bile acids. | μmol/L | Alteration in the ratios of primary and secondary bile acids. |

The detailed findings from such a study would provide a quantitative understanding of how orally administered UDCA, via its methyl ester prodrug, integrates into and influences the existing sterol metabolic pathways. The ability to trace the d5-label through various metabolic products would offer direct evidence of the pathways of UDCA metabolism and its effect on cholesterol catabolism.

Biochemical and Mechanistic Studies Involving Ursodeoxycholic Acid Methyl Ester D5

Investigation of Cellular Signaling Pathway Modulation

Ursodeoxycholic acid (UDCA) has been shown to provide significant antioxidative action in liver cells through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Studies using liver cell models, such as HepG2 cells, demonstrate that UDCA activates the PI3K/Akt pathway, which in turn promotes the translocation of Nrf2 into the nucleus. researchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant genes. frontiersin.orgnih.gov

The activation of this pathway by UDCA leads to an increased synthesis of glutathione (GSH), a primary endogenous antioxidant. researchgate.net This mechanism is considered fundamental to the therapeutic and cytoprotective effects of UDCA in contexts of oxidative stress, such as in chronic hepatitis. nih.govresearchgate.net By enhancing the cellular defense against reactive oxygen species (ROS), UDCA helps protect hepatocytes from oxidative damage. frontiersin.org

Table 1: Key Research Findings on PI3K/Akt/Nrf2 Pathway Activation by UDCA

| Study Focus | Cell Model | Key Finding | Implication |

|---|---|---|---|

| Glutathione Synthesis | HepG2 cells | UDCA activates the PI3K/Akt pathway, leading to Nrf2 nuclear translocation and increased GSH synthesis. researchgate.net | Enhanced antioxidant capacity and cellular protection. |

| Hepatic Lipid Metabolism | LO2 cells | UDCA-mediated glutathione synthesis via the PI3K/Akt/Nrf2 pathway exerts antioxidative action. nih.gov | Potential therapeutic for chronic hepatitis. nih.gov |

| Hepatocellular Transport | Mouse models | UDCA stimulates Nrf2-mediated detoxification and antioxidative stress systems. nih.gov | Nrf2 is a key mediator of UDCA's protective effects. nih.gov |

The molecular mechanisms underlying the therapeutic efficacy of UDCA include potent anti-inflammatory and anti-apoptotic actions. frontiersin.orgnih.gov At the cellular level, UDCA modulates key signaling pathways involved in inflammation and programmed cell death.

Anti-inflammatory Mechanisms: UDCA has been demonstrated to exert anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com In studies, UDCA reduced the expression of lipopolysaccharide (LPS)-induced pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

Anti-apoptotic Mechanisms: UDCA and its conjugated derivatives play a significant role in modulating the apoptotic threshold in both hepatic and non-hepatic cells. nih.gov It is capable of stabilizing cell membranes and affecting signal transduction pathways that regulate apoptosis. nih.gov This anti-apoptotic effect is crucial in cholestatic conditions where the accumulation of toxic bile acids would otherwise trigger hepatocyte death. nih.gov The cytoprotective and anti-apoptotic actions of UDCA are attributed to its ability to interfere with pathways involved in cell survival. nih.gov

Characterization of Receptor Interactions and Binding Affinities

UDCA's diverse biological effects are mediated through interactions with several cellular receptors. A primary target is the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. mdpi.com UDCA treatment has been shown to upregulate the expression of Small Heterodimer Partner (SHP), a known FXR target gene, demonstrating its ability to modulate this pathway. mdpi.com

Additionally, UDCA has been shown to interact with the glucocorticoid receptor (GR), which may partly explain its immunomodulatory and anti-apoptotic effects. nih.gov Studies in mice have shown that UDCA upregulates GR expression in liver lymphocytes, which is linked to its immunosuppressive properties. frontiersin.org However, some research has suggested that the direct binding of UDCA to the glucocorticoid receptor may be unspecific. nih.gov

In studies on isolated hamster hepatocytes, UDCA was also found to directly affect LDL receptors. It increased the number of low-density lipoprotein (LDL) binding sites by up to 35% without significantly altering binding affinity, suggesting a mechanism involving the recruitment of LDL receptors. nih.gov

Enzymatic Activity Modulation and Inhibition Studies (e.g., Aldo-keto Reductases)

Research has been conducted to explore the potential of bile acid methyl esters, as derivatives of compounds like UDCA, to act as inhibitors of aldo-keto reductase (AKR) enzymes. nih.gov Specifically, human aldo-keto reductase 1C isoforms (AKR1C1-C4) are involved in the metabolism of various compounds and are implicated in chemotherapy resistance. nih.gov

In a study using molecular docking and experimental assays, a series of bile acid methyl esters were tested for their ability to inhibit AKR1C2. Out of eleven tested compounds, six inhibited over 50% of AKR1C2 activity. nih.gov One of the top-ranking compounds from this series demonstrated dose-dependent inhibition of AKR1C2 with an IC50 value of approximately 3.6 μM. nih.gov These findings suggest that methyl ester derivatives of bile acids can effectively modulate the activity of specific AKR isoforms.

Table 2: Inhibition of Aldo-keto Reductase (AKR) by Bile Acid Methyl Esters

| Enzyme Target | Compound Class | Key Result | Significance |

|---|---|---|---|

| AKR1C2 | Bile Acid Methyl Esters | 6 out of 11 tested compounds inhibited >50% of enzyme activity. nih.gov | Potential for developing targeted cancer therapies. |

| AKR1C3 | Bile Acid Methyl Esters | 2 of the 11 compounds were identified as strong AKR1C3 inhibitors. nih.gov | Shows isoform specificity among bile acid derivatives. |

Role in Lipid Metabolism Regulation at the Molecular Level

UDCA plays a multifaceted role in the regulation of lipid metabolism at the molecular level. It has been shown to ameliorate hepatic lipid accumulation by regulating the AKT/mTOR/SREBP-1 signaling pathway. nih.govresearchgate.net Sterol regulatory element-binding protein 1 (SREBP-1) is a key transcription factor in lipogenesis, and by repressing its activation, UDCA can reduce hepatic steatosis. nih.govresearchgate.net

Furthermore, UDCA influences cholesterol homeostasis through multiple mechanisms. It inhibits the intestinal absorption of cholesterol and reduces the secretion of cholesterol into bile, thereby decreasing biliary cholesterol saturation. drugbank.com This action contributes to a decrease in the levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.net Studies have also identified that UDCA administration is associated with alterations in fatty acid metabolism. nih.gov

Immunomodulatory Effects on Specific Immune Cell Populations (Preclinical Focus)

Preclinical in vitro and in vivo studies have established that UDCA possesses significant immunomodulatory properties. nih.gov Its effects are characterized by the suppression of various immune cell functions.

In studies using peripheral blood mononuclear cells, UDCA was shown to suppress the production of IgM, IgG, and IgA immunoglobulins. nih.gov It also selectively inhibits the production of certain cytokines; for example, it suppresses interleukin-2 (IL-2), interleukin-4 (IL-4), and interferon-gamma (IFN-γ) production, while not affecting interleukin-1 (IL-1) or interleukin-6 (IL-6) production. nih.gov

Research in mouse models of hepatitis revealed that UDCA's protective effects are associated with the suppression of IFN-γ production by liver mononuclear cells, particularly Natural Killer (NK) and NKT cells. frontiersin.org This immunomodulatory effect appears to be mediated by the upregulation of glucocorticoid receptor (GR) expression on these specific liver lymphocyte populations. frontiersin.org These findings suggest that a key therapeutic benefit of UDCA is derived from its targeted immunosuppressive actions. nih.gov

Emerging Research Directions and Future Perspectives for Ursodeoxycholic Acid Methyl Ester D5

Development of Advanced Deuterated Bile Acid Libraries for Systems Biology

Systems biology aims to understand the complex interactions within biological systems. The development of comprehensive libraries of stable isotope-labeled compounds is a cornerstone of this approach, enabling precise and accurate quantification of endogenous molecules. bileomix.com Deuterated bile acid libraries, which include a variety of deuterated primary and secondary bile acids, are purpose-built for quantitative mass spectrometry and are instrumental in advancing systems biology research. medchemexpress.com These libraries serve as collections of internal standards, crucial for the accurate measurement of bile acid concentrations in complex biological samples.

The inclusion of Ursodeoxycholic Acid Methyl Ester-d5 and other deuterated bile acids in these libraries allows researchers to overcome matrix effects and variations in instrument response, which are common challenges in metabolomics studies. nih.gov By providing a known concentration of a labeled analogue for each analyte of interest, these libraries facilitate the creation of accurate calibration curves and enable the reliable quantification of a wide range of bile acids simultaneously. nih.gov The availability of such well-characterized libraries is foundational for building robust systems-level models of bile acid metabolism and its intricate connections to other metabolic pathways. bileomix.com

Below is a table showcasing a selection of deuterated bile acids that could be included in an advanced library for systems biology research:

| Compound Name | Isotopic Label | Common Application |

| Ursodeoxycholic Acid Methyl Ester-d5 | d5 | Internal Standard for UDCA quantification |

| Cholic Acid-d4 | d4 | Internal Standard for CA quantification |

| Chenodeoxycholic Acid-d4 | d4 | Internal Standard for CDCA quantification |

| Deoxycholic Acid-d4 | d4 | Internal Standard for DCA quantification |

| Lithocholic Acid-d4 | d4 | Internal Standard for LCA quantification |

| Glycocholic Acid-d4 | d4 | Internal Standard for GCA quantification |

| Taurocholic Acid-d4 | d4 | Internal Standard for TCA quantification |

Sophisticated Analytical Platforms for Complex Biological Matrix Analysis

The accurate analysis of bile acids in complex biological matrices such as plasma, serum, and feces is a significant analytical challenge due to the structural similarity and wide concentration range of these molecules. nih.gov Sophisticated analytical platforms, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for bile acid analysis, offering high sensitivity and specificity. nih.gov The use of deuterated internal standards, such as Ursodeoxycholic Acid Methyl Ester-d5, is integral to the robustness and reliability of these methods. medchemexpress.commedchemexpress.com

In a typical LC-MS/MS workflow, a known amount of the deuterated standard is spiked into the biological sample prior to extraction and analysis. The deuterated standard co-elutes with its non-labeled counterpart and is detected at a different mass-to-charge ratio (m/z). By calculating the ratio of the peak area of the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation or fluctuations in instrument performance. nih.gov

Recent advancements in high-resolution mass spectrometry (HRMS) and novel fragmentation techniques, such as electron-activated dissociation (EAD), are further enhancing the ability to differentiate and quantify isomeric bile acids. These advanced techniques, when coupled with the use of deuterated standards, provide an unparalleled level of detail in the analysis of the bile acid metabolome.

The following table outlines key parameters of a typical LC-MS/MS method for bile acid analysis utilizing a deuterated internal standard:

| Parameter | Description |

| Chromatography | Reverse-phase liquid chromatography for separation of bile acids. |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode. |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). |

| Internal Standard | Deuterated analogue of the target bile acid (e.g., Ursodeoxycholic Acid Methyl Ester-d5). |

| Quantification | Based on the peak area ratio of the analyte to the internal standard. |

Integration with Multi-Omics Data for Comprehensive Biological Understanding

The integration of data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex mechanisms underlying health and disease. In the context of bile acid research, multi-omics studies are providing unprecedented insights into the interplay between the gut microbiota, host genetics, and bile acid metabolism. nih.govresearchgate.net

Deuterated standards like Ursodeoxycholic Acid Methyl Ester-d5 play a crucial, albeit indirect, role in these integrative studies by ensuring the accuracy and reliability of the metabolomics data. nih.gov This high-quality quantitative data on bile acid profiles can then be correlated with genetic variations, gene expression patterns, and protein abundance to build comprehensive models of biological systems. nih.govresearchgate.net For instance, a multi-omics approach could be used to investigate how specific genetic polymorphisms affect the expression of enzymes involved in bile acid synthesis, leading to altered bile acid profiles that, in turn, influence the composition of the gut microbiota and the host's metabolic phenotype.

A recent study combined metabolomics and transcriptomics to explore the effects of deoxycholic acid on liver injury, highlighting the intricate connections between bile acid metabolism and inflammatory signaling pathways. nih.govnih.gov The use of stable isotope-labeled internal standards in the metabolomics arm of such studies is fundamental to the integrity of the findings.

Exploration of Novel Biochemical and Therapeutic Targets in Preclinical Disease Models

Ursodeoxycholic acid (UDCA) itself has therapeutic applications in certain liver diseases. nih.gov The exploration of novel biochemical and therapeutic targets of UDCA and its derivatives is an active area of research. In this context, deuterated compounds like Ursodeoxycholic Acid Methyl Ester-d5 can be valuable tools in preclinical disease models.

One innovative approach involves the creation of hybrid molecules to enhance therapeutic efficacy. For example, a hybrid of ursodeoxycholic acid methyl ester and dihydroartemisinin (B1670584) (DHA) has been synthesized and investigated for its anticancer activity in hepatocellular carcinoma cells. mdpi.com This study demonstrated that the hybrid molecule was more potent than DHA alone, suggesting that the bile acid moiety may improve the stability and cellular uptake of the anticancer agent. mdpi.com While this particular study did not use the deuterated form, future preclinical pharmacokinetic and pharmacodynamic studies of such hybrids could benefit from the use of stable isotope-labeled versions to trace the metabolism and disposition of the different components of the molecule.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ursodeoxycholic Acid Methyl Ester-d5, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves electrochemical reduction of 7-ketolithocholic acid derivatives in aprotic solvents. For example, using 1,3-dimethyl-2-imidazolidinone (DMI) as a solvent with LiCl as an electrolyte achieves high stereoselectivity (98% conversion, 80% yield) due to its stable five-membered ring structure, minimizing by-products like those seen with HMPA or DMPU . Methanol esterification post-reaction and deuterium incorporation via isotopic labeling are critical steps to produce the methyl ester-d5 derivative. Purification via salification with imidazole followed by methyl ester isolation ensures impurity removal .

Q. How is Ursodeoxycholic Acid Methyl Ester-d5 validated as an internal standard in bile acid quantification?

- Methodological Answer : Deuterated analogs like methyl ester-d5 are used in LC-MS/MS to account for matrix effects. Chromatographic parameters include reverse-phase C18 columns, mobile phases of acetonitrile/water with 0.1% formic acid, and MRM transitions targeting m/z shifts from deuterium. Validation follows FDA guidelines for precision (<15% RSD) and accuracy (85–115% recovery) .

Q. What are the primary challenges in isolating Ursodeoxycholic Acid Methyl Ester-d5 from synthetic by-products?

- Methodological Answer : By-products arise from solvent-electrolyte interactions (e.g., chloride ion attacks in HMPA). Column chromatography with silica gel or preparative HPLC using gradient elution (hexane:ethyl acetate) resolves impurities. Monitoring via TLC (visualized with sulfuric acid) ensures purity >98% .

Advanced Research Questions

Q. How do computational simulations optimize solvent and electrode selection for Ursodeoxycholic Acid Methyl Ester-d5 synthesis?

- Methodological Answer : Molecular orbital theory and density functional theory (DFT) calculations predict solvent-substrate interactions. For instance, DMI’s high binding energy to 7-ketolithocholic acid stabilizes intermediates, favoring stereoselective reduction. Electrode materials like Cu or Hg–Cu (binding energy: −4.2 eV) enhance electron transfer efficiency .

Q. What experimental designs address contradictions between in vitro hepatoprotective data and limited clinical efficacy of UDCA analogs?

- Methodological Answer : Preclinical studies should integrate isotopic tracing (using methyl ester-d5) to track bile acid kinetics in disease models (e.g., PSC or NAFLD). Dual-labeling with ¹⁴C-cholesterol and deuterated UDCA quantifies enterohepatic recirculation and metabolic flux, resolving discrepancies in therapeutic mechanisms .

Q. How do solvent polarity and deuteration stability interact during Ursodeoxycholic Acid Methyl Ester-d5 synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMI) stabilize deuterium retention by reducing proton exchange. Kinetic isotope effects (KIE) are minimized at low temperatures (0–5°C) and neutral pH. NMR (¹H and ²H) and high-resolution MS confirm deuteration stability (>99% at C-2, -4, -6, -7, -22 positions) .

Q. What strategies mitigate batch-to-batch variability in large-scale production of deuterated UDCA derivatives?

- Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR and Raman spectroscopy, monitor reaction progress in real time. Design of experiments (DoE) optimizes parameters (e.g., current density: 10–15 mA/cm², temperature: 25–30°C) to maintain consistency. Accelerated stability studies (40°C/75% RH) ensure long-term deuterium retention .

Contradiction Analysis

Q. Why do clinical trials show mixed results on UDCA’s efficacy in cholestatic liver diseases, despite robust preclinical data?

- Analysis : Heterogeneity in patient cohorts (e.g., PBC vs. PSC) and dosing regimens (10–30 mg/kg/day) contribute to variability. Preclinical models often use methyl ester-d5 to enhance bioavailability, while human trials may lack optimal formulations. Meta-analyses recommend stratified randomization based on serum bile acid levels and genotype (e.g., ABCB11 mutations) to isolate responder subgroups .

Q. How does Ursodeoxycholic Acid Methyl Ester-d5 improve lipid metabolism profiling compared to non-deuterated analogs?

- Analysis : Deuterated derivatives enable precise quantification of endogenous vs. exogenous bile acid pools via mass isotopomer distribution analysis (MIDA). In NAFLD models, methyl ester-d5 reduces isotopic interference, revealing UDCA’s role in downregulating SREBP-1c and FXR pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.